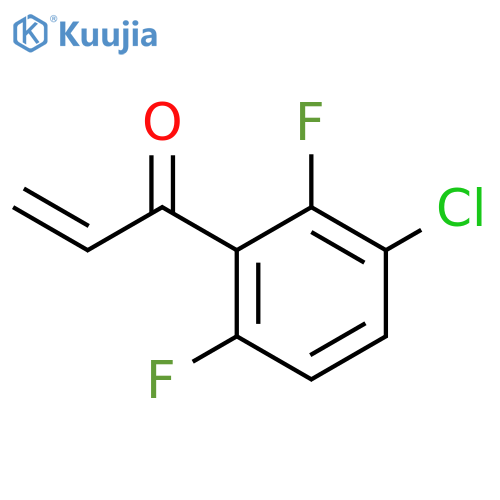

Cas no 1422509-98-5 (1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Propen-1-one, 1-(3-chloro-2,6-difluorophenyl)-

- 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one

-

- インチ: 1S/C9H5ClF2O/c1-2-7(13)8-6(11)4-3-5(10)9(8)12/h2-4H,1H2

- InChIKey: QGVCLRNFMPRYIM-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(F)C=CC(Cl)=C1F)(=O)C=C

じっけんとくせい

- 密度みつど: 1.324±0.06 g/cm3(Predicted)

- ふってん: 270.8±40.0 °C(Predicted)

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969310-0.25g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-1.0g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 1g |

$1100.0 | 2023-05-31 | ||

| Enamine | EN300-1969310-0.5g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-10.0g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 10g |

$4729.0 | 2023-05-31 | ||

| Enamine | EN300-1969310-2.5g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-5g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-1g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-0.1g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-0.05g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1969310-5.0g |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one |

1422509-98-5 | 5g |

$3189.0 | 2023-05-31 |

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(3-Chloro-2,6-difluorophenyl)prop-2-en-1-one (CAS No. 1422509-98-5)

1-(3-Chloro-2,6-difluorophenyl)prop-2-en-1-one, with the CAS number 1422509-98-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a chloro-substituted and difluorinated phenyl group attached to an α,β-unsaturated ketone moiety. These structural elements contribute to its potential applications in various chemical and biological contexts.

The chemical structure of 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one is particularly interesting due to its ability to participate in a wide range of chemical reactions. The α,β-unsaturated ketone functionality makes it an excellent Michael acceptor, facilitating nucleophilic addition reactions. Additionally, the presence of the chloro and difluoro substituents on the phenyl ring can influence the compound's reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.

The pharmacological properties of 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one have also been investigated in preclinical studies. In vitro assays have demonstrated that this compound and its derivatives can effectively inhibit the proliferation of cancer cells by disrupting key signaling pathways. Furthermore, in vivo studies using animal models have provided promising results, suggesting that these compounds may have therapeutic potential in treating various diseases.

Beyond its medicinal applications, 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one has found use in materials science and polymer chemistry. The unique electronic properties of this compound make it suitable for incorporation into functional materials with tailored properties. For example, it can be used as a monomer or crosslinking agent in the synthesis of polymers with enhanced mechanical strength and thermal stability.

The synthesis of 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one has been extensively studied and optimized to improve yield and purity. Common synthetic routes involve the condensation of 3-chloro-2,6-difluorobenzaldehyde with an appropriate ketone or aldehyde under controlled conditions. Advances in catalytic methods have further streamlined these processes, making large-scale production more feasible.

In conclusion, 1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one (CAS No. 1422509-98-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and properties of this compound, solidifying its importance in modern scientific research.

1422509-98-5 (1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one) 関連製品

- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

- 2137639-59-7(1H-2-Benzopyran-1-one, 7-ethoxy-3,4-dihydro-3-[(methylamino)methyl]-)

- 1207017-29-5(N-butyl-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)

- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)

- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)

- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)

- 1060286-84-1(1-2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl-3-(thiophen-2-yl)urea)

- 2248405-67-4(2-(5,5-Dimethyloxan-2-yl)propan-1-ol)

- 2171963-27-0(3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

- 56421-61-5(1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethan-1-one)